4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one
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Overview
Description
4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound is characterized by the presence of a benzotriazole ring attached to a triphenylbutanone structure, which imparts unique chemical and physical properties.
Preparation Methods
One common synthetic route includes the reaction of 1,3,4-triphenylbutan-1-one with benzotriazole in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one involves its interaction with molecular targets and pathways in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity . These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one can be compared with other benzotriazole derivatives such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activity and are used as structural optimization platforms for developing selective anticancer molecules.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: These derivatives have been studied for their apoptosis-inducing ability and tubulin polymerization inhibition. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c32-27(22-14-6-2-7-15-22)20-24(21-12-4-1-5-13-21)28(23-16-8-3-9-17-23)31-26-19-11-10-18-25(26)29-30-31/h1-19,24,28H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWTONHTCZFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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